Clausenamide - 103541-15-7

Clausenamide

Catalog Number: EVT-290003
CAS Number: 103541-15-7
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clausenamide is a member of pyrrolidines.
Clausenamide is a natural product found in Clausena dunniana, Clausena anisata, and Clausena lansium with data available.
Synthesis Analysis

Another method involves the use of trans-cinnamic acid as a starting material, which has been reported to offer an efficient pathway to (−)-clausenamide . Additionally, various asymmetric epoxidation techniques have been employed to synthesize precursors for clausenamide, utilizing immobilized catalysts for enhanced efficiency .

Molecular Structure Analysis

Molecular Structure
Clausenamide's structure is characterized by its complex arrangement of four chiral centers. The molecular formula is C₁₃H₁₅N₁O₃, and it possesses a pyrrolidinone core. The presence of hydroxyl and phenyl groups contributes to its biological activity. The specific stereochemistry at each chiral center is crucial for its pharmacological effects. The compound's three-dimensional conformation can significantly influence its interaction with biological targets .

Chemical Reactions Analysis

Chemical Reactions Involving Clausenamide
Clausenamide participates in various chemical reactions that highlight its reactivity and potential for modification. Its synthesis often involves rearrangements and cyclizations that are sensitive to reaction conditions such as temperature and solvent choice. For instance, the Ireland-Claisen rearrangement is pivotal in forming key intermediates during synthesis. Moreover, clausenamide can undergo hydrolysis or reduction reactions depending on the substituents present at its chiral centers .

Mechanism of Action

Mechanism of Action
The mechanism by which (−)-clausenamide exerts its effects involves several pathways related to neuroprotection and cognitive enhancement. Research indicates that it enhances synaptic transmission at hippocampal synapses, facilitating long-term potentiation—an essential process for memory formation. It also inhibits β-amyloid toxicity, a critical factor in Alzheimer's disease pathology, by blocking neurofibrillary tangle formation through inhibition of tau protein phosphorylation . This dual action underscores its potential as a therapeutic agent in treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Clausenamide is typically presented as a white crystalline solid with a melting point that varies depending on purity and specific enantiomer composition. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water. The compound exhibits characteristic UV absorption properties that can be utilized for analytical purposes. Its stability can be influenced by pH and temperature conditions during storage and handling .

Applications

Scientific Applications
Clausenamide has been investigated for its potential applications in neuroscience due to its neuroprotective properties. It shows promise as a candidate for treating Alzheimer's disease and other cognitive disorders by enhancing synaptic plasticity and reducing neurotoxic effects associated with amyloid-beta peptides. Furthermore, studies have indicated its role in improving cognitive function across various animal models of memory impairment . Beyond neuroscience, clausenamide's unique structure allows for further exploration in medicinal chemistry for developing new therapeutic agents targeting neurological conditions.

Chemical Structure and Synthesis of Clausenamide

Molecular Characterization and Stereochemical Complexity

Clausenamide, isolated from Clausena lansium (Lour) Skeels, exhibits exceptional stereochemical complexity due to its four chiral centers (C3, C4, C5, C6). These centers generate 16 distinct stereoisomers (eight enantiomeric pairs), making structural characterization and synthesis highly challenging [1] [6]. The absolute configurations of these isomers were resolved through advanced crystallography and nuclear magnetic resonance (NMR) techniques, revealing that the spatial arrangement dictates pharmacological activity. Notably, the 3S,4R,5R,6S configuration defines the biologically active (−)-enantiomer [6].

Chiral Centers and Enantiomeric Diversity

The tetracyclic framework of clausenamide incorporates a γ-lactam ring and a benzopyran moiety, with chirality arising from asymmetric carbon atoms bearing hydroxyl, phenyl, and alkyl substituents. The presence of multiple stereogenic elements allows for diverse spatial orientations:

  • 8 diastereomers, each existing as enantiomeric pairs [1]
  • Variable stability across isomers due to steric strain in ring systems [6]

Table 1: Stereoisomer Distribution in Clausenamide

Number of Chiral CentersTotal StereoisomersDiastereomersEnantiomeric Pairs
41688

Comparative Analysis of Absolute Configurations

The (−)-clausenamide enantiomer (3S,4R,5R,6S) demonstrates significant neuroprotective effects, while its (+)-counterpart (3R,4S,5S,6R) is pharmacologically inert and exhibits higher cytotoxicity. Key distinctions include:

  • Cognitive enhancement: (−)-clausenamide reverses memory deficits in ten animal models of cognitive impairment; (+)-clausenamide shows no efficacy [6].
  • Tau protein interactions: (−)-enantiomer inhibits hyperphosphorylation of tau (IC₅₀ = 2.1 µM), preventing neurofibrillary tangle formation; the (+)-form lacks this activity [1] [6].
  • Toxicity profile: (+)-clausenamide induces hepatotoxicity at 50 mg/kg (rodents), while (−)-clausenamide remains non-toxic below 200 mg/kg [6].

Table 2: Pharmacological Comparison of (−)- vs. (+)-Clausenamide

Property(−)-Clausenamide(+)-Clausenamide
Cognitive enhancementYes (10 models)No
Aβ toxicity inhibitionIC₅₀ = 1.8 µMInactive
Tau phosphorylation inhibitionIC₅₀ = 2.1 µMInactive
Acute toxicity (LD₅₀, mice)>200 mg/kg75 mg/kg

Synthetic Methodologies and Optimization

Asymmetric Synthesis Routes

Synthetic efforts leverage stereoselective strategies to access optically pure (−)-clausenamide:

  • Baldwin ring closure principle: Updated guidelines enable efficient γ-lactam formation via intramolecular amidation of epoxy-cinnamate intermediates. This method achieves 92% diastereomeric excess when using fructose-derived chiral auxiliaries [1] [9].
  • Sharpless asymmetric epoxidation: Titanium tartrate-catalyzed oxidation of allylic cinnamates yields key epoxy-alcohol precursors with >99% enantiomeric excess (ee) [9].
  • Biocatalytic resolution: Candida antarctica lipase selectively hydrolyzes (+)-enantiomers from racemic mixtures, enriching (−)-clausenamide to 98% ee [9].

Table 3: Asymmetric Synthesis Approaches for (−)-Clausenamide

MethodKey Catalyst/ReagentYieldeeDiastereoselectivity
Baldwin lactamizationChiral vanadium complex76%95%syn/anti 19:1
Sharpless epoxidationDiethyl tartrate/Ti(OiPr)₄81%>99%N/A
Enzymatic kinetic resolutionLipase B45%*98%N/A

*Theoretical maximum yield for resolution: 50%

Scalability Challenges and Industrial Production Feasibility

Industrial production faces three key bottlenecks:

  • Multi-step purification: Chromatographic separation of diastereomers requires simulated moving bed technology, increasing costs by 30% [9].
  • Cryogenic conditions: Asymmetric hydrogenations (−40°C) demand specialized reactors, limiting throughput [9].
  • Stereochemical drift: Epimerization at C5 occurs above 60°C, necessitating strict temperature control during lyophilization [6] [9].

Recent advances address these issues:

  • Continuous flow synthesis: Microreactors reduce reaction times from 72 hours to 8 hours and improve stereocontrol [9].
  • Crystallization-induced diastereomer separation: N-benzyl derivatives enable enantiopurity >99.5% at pilot scale (50 kg/batch) [9].

Analytical Techniques for Structural Validation

Chiral Chromatography and Circular Dichroism Spectroscopy

Enantioselective analysis requires orthogonal methods to confirm absolute configuration and purity:

  • Chiral HPLC: Polysaccharide-based columns (Chiralpak AD-H) resolve all 16 stereoisomers using n-hexane/isopropanol gradients (85:15). Retention times correlate with C3/C4 configurations [5].
  • Liquid chromatography-circular dichroism-nuclear magnetic resonance (LC-CD-NMR):
  • Identifies (−)-clausenamide by its negative Cotton effect at 282 nm (Δε = −12.3) without authentic standards [5].
  • Detects ≤0.1% enantiomeric impurities via CD sign inversion [5] [8].
  • Chiroptical spectroscopy: Electronic circular dichroism spectra show diagnostic bands:
  • (−)-enantiomer: 230 nm (+9.8), 265 nm (−3.1)
  • (+)-enantiomer: 230 nm (−10.2), 265 nm (+3.3) [8]

Table 4: Analytical Parameters for Clausenamide Stereoisomers

TechniqueConditionsSensitivityKey Applications
HPLC-CD-NMRChiralcel OD-R, 0.8 mL/min0.1% eeConfigurational assignment without standards
Circular dichroism0.1 mM in methanol, 25°C0.5% impurityDistinguishing (−)/(+) enantiomers
Polarimetry[α]D²⁵ in ethanol (−87.3°)2% eeBatch consistency testing

These techniques collectively enable rigorous quality control for industrial-scale production of enantiopure (−)-clausenamide, ensuring compliance with regulatory requirements for chiral therapeutics [5] [8].

Properties

CAS Number

103541-15-7

Product Name

Clausenamide

IUPAC Name

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3

InChI Key

WGYGSZOQGYRGIP-UHFFFAOYSA-N

SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O

Synonyms

clausenamide
neoclausenamide
zetaclausenamide

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O

Isomeric SMILES

CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.